テトラサイクリン 10-O-β-D-ガラクトピラノシド

説明

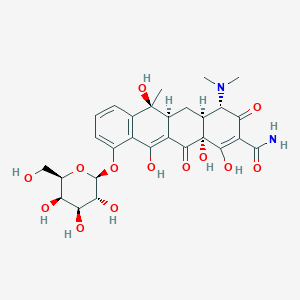

Tetracycline 10-O-B-D-galactopyranoside: is a broad-spectrum polyketide antibiotic produced by the Streptomyces genus of Actinobacteria. It acts as a protein synthesis inhibitor and is commonly used to treat acne and rosacea. Historically, it has played a significant role in reducing deaths from cholera. This compound is a galactoside analog, and upon enzymatic or chemical hydrolysis of the galactoside group, the active antibiotic tetracycline is produced .

科学的研究の応用

Chemical Properties and Mechanism of Action

TCG is a synthetic analog of tetracycline, characterized by its galactopyranoside moiety. The compound exhibits a molecular weight of approximately 606.6 Da and is represented by the formula . The primary mechanism of action involves inhibition of protein synthesis in bacteria by binding to the ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the A site of the ribosome .

Molecular Biology Research

TCG is widely used in molecular biology as a selective agent in gene expression studies. It acts as an effective inducer for systems utilizing tetracycline-controlled transcriptional activation (Tet-On/Tet-Off systems). In these systems, TCG can regulate the expression of target genes, allowing researchers to investigate gene function and protein interactions under controlled conditions.

Antimicrobial Studies

As a derivative of tetracycline, TCG retains antimicrobial properties against a broad spectrum of bacteria, including both gram-positive and gram-negative strains. This makes it useful in studies aimed at understanding antibiotic resistance mechanisms and developing new therapeutic strategies . TCG's effectiveness against resistant bacterial strains is particularly significant given the rising prevalence of antibiotic resistance.

Therapeutic Applications

Historically, tetracycline derivatives have been pivotal in treating various infections. TCG has been noted for its role in treating acne and rosacea due to its anti-inflammatory properties . Its ability to inhibit bacterial growth while minimizing inflammation makes it a valuable option in dermatological therapies.

Case Study 1: Gene Regulation Using TCG

In a study published in Nature Biotechnology, researchers utilized TCG to control gene expression in mammalian cells. By incorporating a Tet-On system, they demonstrated that TCG could effectively induce the expression of therapeutic proteins, paving the way for advancements in gene therapy applications .

Case Study 2: Antimicrobial Resistance Investigation

A comprehensive study published in Antimicrobial Agents and Chemotherapy explored the effectiveness of TCG against various resistant bacterial strains. The findings indicated that TCG could overcome resistance mechanisms associated with efflux pumps and ribosomal protection, suggesting its potential as an alternative treatment option .

作用機序

Target of Action

Tetracycline 10-O-B-D-galactopyranoside is a broad-spectrum polyketide antibiotic . Its primary target is the bacterial ribosome, where it acts as a protein synthesis inhibitor .

Mode of Action

This compound binds to the bacterial ribosome and inhibits the addition of new amino acids to the growing peptide chain . This prevents the bacteria from producing essential proteins, thereby inhibiting its growth .

Biochemical Pathways

The primary biochemical pathway affected by Tetracycline 10-O-B-D-galactopyranoside is protein synthesis . By inhibiting this pathway, the compound disrupts bacterial growth and proliferation .

Pharmacokinetics

It is known that upon enzymatic or chemical hydrolysis of the galactoside group, the active antibiotic tetracycline is produced .

Result of Action

The result of Tetracycline 10-O-B-D-galactopyranoside’s action is the inhibition of bacterial growth, making it effective against a broad range of bacteria . It is commonly used to treat acne and, more recently, rosacea . It has also played a historical role in reducing the number of deaths from cholera .

Action Environment

The action of Tetracycline 10-O-B-D-galactopyranoside can be influenced by various environmental factors. For instance, the presence of certain enzymes can lead to the hydrolysis of the galactoside group, activating the antibiotic

生化学分析

Biochemical Properties

Tetracycline 10-O-B-D-galactopyranoside acts as a protein synthesis inhibitor . It interacts with various enzymes and proteins, inhibiting their function and thereby disrupting biochemical reactions. Upon enzymatic or chemical hydrolysis of the galactoside group, the active antibiotic tetracycline is produced .

Cellular Effects

The effects of Tetracycline 10-O-B-D-galactopyranoside on cells are primarily due to its role as a protein synthesis inhibitor . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tetracycline 10-O-B-D-galactopyranoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, leading to the disruption of normal cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tetracycline 10-O-B-D-galactopyranoside involves the glycosylation of tetracycline with a galactose derivative. The reaction typically requires a glycosyl donor, such as a galactose derivative, and a glycosyl acceptor, which is tetracycline. The reaction is catalyzed by glycosyltransferases or chemical catalysts under specific conditions to ensure the selective formation of the 10-O-glycosidic bond .

Industrial Production Methods: Industrial production of Tetracycline 10-O-B-D-galactopyranoside involves fermentation processes using Streptomyces species, followed by extraction and purification steps. The fermentation broth is subjected to various chromatographic techniques to isolate and purify the desired compound .

化学反応の分析

Types of Reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Substitution: Substitution reactions can occur at various positions on the tetracycline core, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Enzymes such as β-galactosidase or acidic conditions can be used to hydrolyze the galactoside group.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed:

Hydrolysis: The major product formed is tetracycline, the active antibiotic.

Substitution: Various substituted tetracycline derivatives can be formed depending on the reagents and conditions used.

類似化合物との比較

Tetracycline: The parent compound, which lacks the galactoside group.

Doxycycline: A tetracycline derivative with a modified structure that enhances its pharmacokinetic properties.

Minocycline: Another tetracycline derivative known for its broad-spectrum activity and improved tissue penetration.

Uniqueness: Tetracycline 10-O-B-D-galactopyranoside is unique due to its galactoside moiety, which allows for targeted enzymatic release of the active antibiotic tetracycline. This feature can be exploited in prodrug strategies to improve the delivery and efficacy of tetracycline .

生物活性

Tetracycline 10-O-β-D-galactopyranoside is a notable analog of the tetracycline antibiotic family, which has been extensively studied for its biological activity, particularly in antibacterial applications. This compound is characterized by its broad-spectrum antimicrobial properties and its mechanism of action as a protein synthesis inhibitor.

- Molecular Formula : C28H34N2O13

- Molecular Weight : 606.6 Da

- CAS Number : 319426-63-6

- Source : Produced by the Streptomyces genus of Actinobacteria .

Tetracycline 10-O-β-D-galactopyranoside exerts its effects primarily through the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome during translation. This action halts protein synthesis in susceptible bacteria, leading to growth inhibition and eventual cell death .

Key Mechanisms:

- Inhibition of Protein Synthesis : Prevents aminoacyl-tRNA from binding to the ribosome.

- Chelation Properties : Tetracyclines can chelate metal ions, which affects their pharmacokinetic properties and enhances their antibacterial efficacy .

Biological Activity

Tetracycline 10-O-β-D-galactopyranoside demonstrates activity against a variety of bacterial strains, including both Gram-positive and Gram-negative organisms. Its effectiveness is particularly significant against bacteria that have developed resistance to other tetracyclines due to efflux mechanisms or ribosomal protection .

Efficacy Against Resistant Strains:

- Active against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens.

- Shows potential against strains with tet genes responsible for tetracycline resistance .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and applications of Tetracycline 10-O-β-D-galactopyranoside:

- Antibacterial Activity :

- Clinical Applications :

- Comparison with Other Antibiotics :

Data Table: Comparative Efficacy of Tetracycline Derivatives

| Compound | Activity Against MRSA | Activity Against Gram-negative Bacteria | Resistance Mechanisms Targeted |

|---|---|---|---|

| Tetracycline 10-O-β-D-galactopyranoside | Yes | Yes | Efflux, Ribosomal Protection |

| Glycylcyclines (e.g., Tigecycline) | Yes | Yes | Efflux |

| Traditional Tetracyclines | Limited | Limited | Efflux |

特性

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O13/c1-27(40)9-5-4-6-12(42-26-22(36)21(35)18(32)13(8-31)43-26)14(9)19(33)15-10(27)7-11-17(30(2)3)20(34)16(25(29)39)24(38)28(11,41)23(15)37/h4-6,10-11,13,17-18,21-22,26,31-33,35-36,38,40-41H,7-8H2,1-3H3,(H2,29,39)/t10-,11-,13+,17-,18-,21-,22+,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIGPCCKIYYEBO-UCUSNPRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4OC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716366 | |

| Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319426-63-6 | |

| Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。